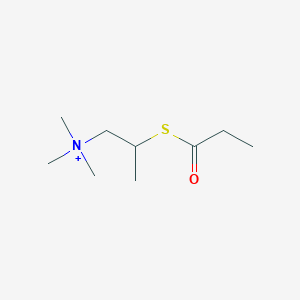
N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium is a chemical compound known for its unique structure and properties. It belongs to the class of quaternary ammonium compounds, which are widely used in various industrial and scientific applications due to their surfactant properties and ability to interact with biological membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium typically involves the reaction of a tertiary amine with a suitable alkylating agent. One common method is the reaction of trimethylamine with 2-(propanoylsulfanyl)propan-1-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiolates, and amines can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted ammonium compounds .
Scientific Research Applications
N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane interactions and as a model compound for quaternary ammonium compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the formulation of surfactants and detergents
Mechanism of Action
The mechanism by which N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium exerts its effects involves its interaction with biological membranes. The quaternary ammonium group facilitates binding to negatively charged sites on cell membranes, altering membrane permeability and function. This interaction can disrupt membrane integrity, leading to cell lysis or enhanced drug delivery .
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethyl-2-(octanoyloxy)propan-1-aminium: Similar in structure but with an octanoyloxy group instead of a propanoylsulfanyl group.
N,N,N-Trimethyl-2-(oleoyloxy)propan-1-aminium: Contains an oleoyloxy group, used in liposome formation and transfection studies.
Uniqueness
N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium is unique due to its specific propanoylsulfanyl group, which imparts distinct chemical reactivity and biological interactions compared to other quaternary ammonium compounds .
Properties
CAS No. |
81352-88-7 |
|---|---|
Molecular Formula |
C9H20NOS+ |
Molecular Weight |
190.33 g/mol |
IUPAC Name |
trimethyl(2-propanoylsulfanylpropyl)azanium |
InChI |
InChI=1S/C9H20NOS/c1-6-9(11)12-8(2)7-10(3,4)5/h8H,6-7H2,1-5H3/q+1 |
InChI Key |
OEZLDQCKRRAYHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)SC(C)C[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


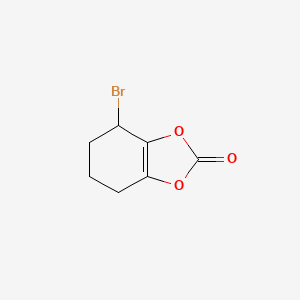
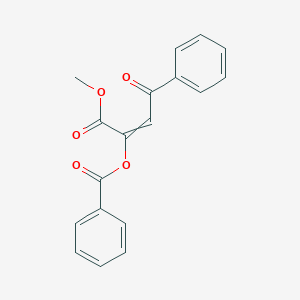


![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]pentanamide](/img/structure/B14420119.png)

![1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine](/img/structure/B14420132.png)
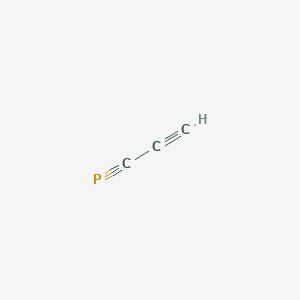

![(8,9-Dimethyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14420148.png)
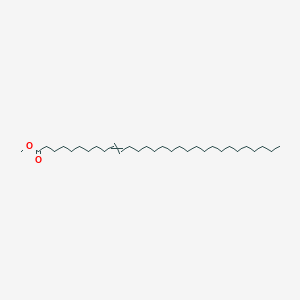
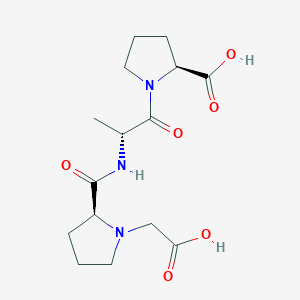
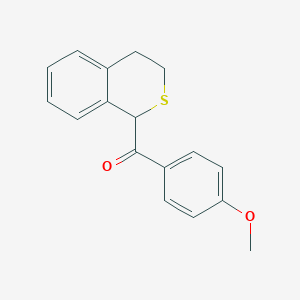
![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)
